2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Description
2-Amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a heterocyclic compound featuring a fused thienopyran core substituted with an amino group at position 2, a propyl group at position 5, and a nitrile at position 2. Its synthesis employs a modified Gewald reaction using triethylamine (TEA) as a base catalyst in ethanol at room temperature, which avoids energy-intensive heating or column chromatography. This method achieves a 95% yield and is noted for its cost-effectiveness and environmental sustainability compared to traditional approaches .
Properties
IUPAC Name |
2-amino-5-propyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-3-7-4-8-9(5-12)11(13)15-10(8)6-14-7/h7H,2-4,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHHTWHWXEGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CO1)SC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol can yield the desired product in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications. The choice of solvents, reaction conditions, and purification methods would need to be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at the amino or cyano positions.
Scientific Research Applications
Scientific Research Applications
The following sections outline the primary applications of 2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile based on current research findings.
Medicinal Chemistry
Research indicates that compounds within the thieno[2,3-c]pyran family exhibit various biological activities:
- Anticancer Activity : Compounds structurally similar to this thieno[2,3-c]pyran derivative have shown efficacy against multiple cancer cell lines by inhibiting specific receptors involved in tumor growth. For instance, studies suggest that these compounds may target EPH receptors, which are often overexpressed in cancers .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through mechanisms involving G protein-coupled receptors (GPCRs). This interaction may influence neurotransmission and neuronal survival .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It can be utilized in various organic reactions to synthesize more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals .
Biological Studies
The compound is also being studied for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of thieno[2,3-c]pyran derivatives on cancer cell lines. The results indicated that certain modifications to the thieno[2,3-c]pyran structure enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration of these derivatives could lead to novel anticancer agents .
Case Study 2: Neuroprotective Properties
Research conducted on neuroprotective effects demonstrated that thieno[2,3-c]pyran derivatives could inhibit neurodegeneration in models of Alzheimer's disease. The mechanism involved modulation of GPCR pathways, suggesting a viable therapeutic approach for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycle: The thienopyran core in the target compound provides distinct electronic properties compared to pyran (e.g., compound 11a), furan (e.g., 40), or pyrimidine (e.g., ) derivatives.
Synthetic Efficiency :
- The target compound’s synthesis avoids reflux and chromatography, offering superior scalability and sustainability compared to 11a (reflux in dioxane) and 40 (DMF solvent). Room-temperature reactions with TEA reduce energy consumption .
Yield and Solvent Use: The 95% yield for the target compound surpasses the 74% yield for 40, attributed to the high polarity of ethanol facilitating precipitation. In contrast, 40 requires recrystallization with ethanol and ether, adding steps .
Functional Group and Pharmacological Implications
- Amino and Nitrile Groups: All compared compounds feature amino and nitrile substituents, which are critical for hydrogen bonding and dipole interactions in drug-receptor binding.
- Anticancer Potential: While the target compound’s anticancer activity is under investigation , pyrimidine derivatives (e.g., ) are often explored as kinase inhibitors due to their structural mimicry of purines.
Environmental and Practical Considerations
- The use of ethanol (target compound) and room-temperature conditions aligns with green chemistry principles, whereas 11a and 40 rely on less sustainable solvents (dioxane, DMF) .
- Microwave-assisted synthesis (mentioned in for derivatives) could further optimize reaction times for similar compounds.
Biological Activity
2-amino-5-propyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. The structure features a thieno[2,3-c]pyran core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cell signaling and proliferation pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
- Receptor Modulation : The compound may also modulate receptors that play critical roles in cellular processes, thus affecting the overall biological response.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cell Line Studies : In vitro assays have demonstrated significant antiproliferative effects against various human tumor cell lines. For instance, derivatives of similar compounds showed IC50 values in the nanomolar range against melanoma and colorectal cancer cells, indicating potent anticancer properties .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A375 (Melanoma) | 0.15 | High antiproliferative activity |
| HT-29 (Colorectal) | 0.04 | Significant growth inhibition |
| MCF-7 (Breast) | 0.40 | Moderate antiproliferative effect |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, outperforming standard antibiotics in some cases .
Case Studies
-
Study on Anticancer Mechanisms :
A study investigated the effects of 2-amino derivatives on microtubule dynamics in cancer cells. The findings indicated that these compounds led to microtubule disruption and G2/M cell cycle arrest, which are crucial for inhibiting tumor growth . -
Antimicrobial Efficacy :
Another research focused on the antibacterial activity of thieno derivatives similar to our compound. The results showed that certain derivatives had potent inhibitory effects against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
